molecular formula C9H16Cl2N2O B8179374 4-(2-(Methylamino)ethoxy)benzenamine 2hcl

4-(2-(Methylamino)ethoxy)benzenamine 2hcl

Cat. No.: B8179374
M. Wt: 239.14 g/mol
InChI Key: SADVJAMDXHKMJF-UHFFFAOYSA-N
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Description

4-(2-(Methylamino)ethoxy)benzenamine dihydrochloride is a chemical compound with the molecular formula C9H14N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzenamine core with a methylaminoethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Methylamino)ethoxy)benzenamine dihydrochloride typically involves the reaction of 4-hydroxybenzenamine with 2-chloroethylmethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group is replaced by the 2-(methylamino)ethoxy group. The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of 4-(2-(Methylamino)ethoxy)benzenamine dihydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Methylamino)ethoxy)benzenamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenamine derivatives.

Scientific Research Applications

4-(2-(Methylamino)ethoxy)benzenamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-(Methylamino)ethoxy)benzenamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic processes, where the compound acts as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Methylamino)ethoxy)aniline
  • 4-(2-(Methylamino)ethoxy)phenol
  • 4-(2-(Methylamino)ethoxy)benzaldehyde

Uniqueness

4-(2-(Methylamino)ethoxy)benzenamine dihydrochloride is unique due to its specific substitution pattern on the benzenamine core. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in both research and industrial contexts.

Properties

IUPAC Name

4-[2-(methylamino)ethoxy]aniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c1-11-6-7-12-9-4-2-8(10)3-5-9;;/h2-5,11H,6-7,10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADVJAMDXHKMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=C(C=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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